Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate

説明

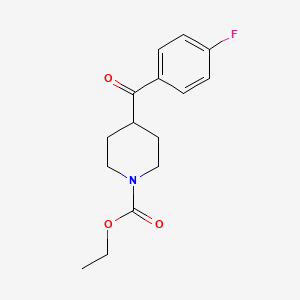

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a piperidine-based compound characterized by a 4-fluorobenzoyl substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing histamine H1-receptor antagonists and other bioactive molecules .

特性

IUPAC Name |

ethyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-2-20-15(19)17-9-7-12(8-10-17)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAKGSBZMDVCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

化学反応の分析

Types of Reactions

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydride in an organic solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

科学的研究の応用

Synthesis and Chemical Properties

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate can be synthesized through various methods, often involving the reaction of piperidine derivatives with fluorobenzoyl chloride. The synthesis typically involves:

- Reagents : Piperidine derivatives, fluorobenzoyl chloride, and appropriate solvents (e.g., dichloromethane).

- Conditions : Reactions are usually performed under inert atmospheres to prevent moisture interference.

The compound's chemical structure includes a piperidine ring substituted with a fluorobenzoyl group, which is crucial for its biological activity.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study conducted on leukemia cell lines revealed significant cytotoxicity, indicating its potential as an anticancer agent. The mechanism of action is believed to involve the disruption of cellular proliferation pathways, although specific pathways remain to be elucidated .

μ-Opioid Receptor Antagonism

This compound has also been investigated for its role as a μ-opioid receptor antagonist. Recent findings suggest that it can effectively block the effects of opioids, which may have therapeutic implications in treating opioid addiction and managing pain without the associated risks of opioid agonists . This property stems from its ability to interact with the opioid receptors in the central nervous system.

Therapeutic Potential

The dual action of this compound as both an antiproliferative agent and an opioid antagonist positions it as a promising candidate for further development in pharmacotherapy. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Case Studies and Research Findings

作用機序

The mechanism of action of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

類似化合物との比較

Table 2: Comparative Physicochemical Data

生物活性

Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by diverse sources and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorobenzoyl moiety. This unique structure may contribute to its biological activities, particularly in cancer therapy and neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against leukemia cell lines, with IC50 values indicating effective dose-response relationships .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as NF-κB inhibition .

Neuropharmacological Effects

This compound may also possess neuropharmacological properties:

- Acetylcholinesterase Inhibition : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can protect neuronal cells from oxidative stress .

Case Studies

- In Vitro Studies : A series of experiments using MTS assays demonstrated that this compound significantly reduced cell viability in various cancer models, outperforming some standard chemotherapeutics .

- Mechanistic Insights : Research utilizing molecular docking and in silico modeling has provided insights into how the compound interacts with target proteins involved in cancer progression and neurodegeneration .

Data Table: Biological Activities Summary

The biological activity of this compound is thought to involve several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。